6-Methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique bicyclic structure, which incorporates both imidazole and pyridine rings. The presence of the methoxy group at the sixth position and the carboxylic acid group at the seventh position enhances its chemical reactivity and potential biological activities.
This compound can be classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). It is also categorized as an alkaloid, which refers to naturally occurring compounds that mostly contain basic nitrogen atoms. The chemical structure can be represented by the formula and has a CAS number of 1820717-92-7, indicating its unique identification in chemical databases .
The synthesis of 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be achieved through various methods:
The synthesis typically requires careful optimization of reaction conditions, including temperature and solvent choice, to maximize yield and minimize by-products.
The molecular structure of 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid features:
6-Methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid participates in various chemical reactions:
These reactions are essential for developing new derivatives with enhanced pharmacological properties.
The mechanism of action for compounds like 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid often involves interaction with biological targets such as enzymes or receptors:
The exact mechanism would depend on the specific target and may involve conformational changes upon binding.
Experimental data on melting points, boiling points, and spectral data (NMR, IR) are crucial for characterizing this compound but are not explicitly detailed in available literature sources.
6-Methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has potential applications in:
The ongoing research into this compound underscores its significance in medicinal chemistry and related fields.
6-Methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid belongs to the imidazopyridine class of fused heterocyclic compounds. Its systematic IUPAC name is 6-methoxy-1H-imidazo[4,5-b]pyridine-7-carboxylic acid, reflecting the methoxy group at position 6 and carboxylic acid at position 7 of the bicyclic scaffold. The core structure consists of a pyridine ring fused with an imidazole ring at the 4,5-bond, creating a planar, electron-rich system. The "3H" designation indicates the tautomeric form where hydrogen is bound to the imidazole nitrogen (N3) [2]. Key identifiers include:
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
CAS Registry Number | 1820717-92-7 |
Molecular Formula | C₈H₇N₃O₃ |
Molecular Weight | 193.16 g/mol |
IUPAC Name | 6-Methoxy-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
SMILES | COC1=CN=C2C(=C1C(=O)O)NC=N2 |
InChIKey | GLKIGADQAUHIIF-UHFFFAOYSA-N |
This compound is distinguished from isomers like 6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (CAS 1820613-55-5) by the spatial orientation of its functional groups, which critically influences its electronic properties and biological interactions .
Interest in imidazo[4,5-b]pyridines surged in the 2000s due to their structural mimicry of purines, enabling interactions with enzymatic targets. Early synthetic routes focused on condensation reactions between 2-amino-3-methoxypyridine derivatives and carboxylic acid precursors, yielding low efficiencies. Advances in catalytic methods (e.g., Pd-catalyzed couplings) later enabled precise functionalization at the C6 and C7 positions [4] [6].
Pharmacologically, the scaffold gained prominence through clinical candidates like telcagepant (an imidazo[4,5-b]pyridine-based migraine therapy) and tenatoprazole (a proton pump inhibitor). While 6-methoxy-7-carboxylic acid derivatives were not directly marketed, their role as synthetic intermediates for kinase inhibitors spurred dedicated research. Patent activity, such as EP4265254A2 (2023), highlights derivatives of this core for treating inflammatory disorders [4] [6] [9].
Table 2: Key Milestones in Imidazo[4,5-b]pyridine Research
Year | Development | Significance |
---|---|---|
2009 | Telcagepant clinical trials (Merck) | Validated scaffold for CGRP receptor antagonism |
2017 | Review in Molecules on pharmacological potential | Cataloged antitumor/antimicrobial applications |
2023 | EP4265254A2 patent for anti-inflammatory compounds | Advanced derivatives targeting kinase pathways |
The methoxy group (–OCH₃) and carboxylic acid (–COOH) at C6 and C7 confer distinct physicochemical and biological properties:
Modulates electron density across the ring, affecting reactivity at adjacent positions (e.g., electrophilic substitution at C5) .
Carboxylic Acid:
Table 3: Functional Group Contributions to Bioactivity
Functional Group | Physicochemical Role | Biological Role | Example in Pharmacophores |
---|---|---|---|
Methoxy (–OCH₃) | ↑ Lipophilicity, ↓ solubility | Target hydrophobic pockets, e.g., kinase hinges | Telcagepant (CGRP antagonist) |
Carboxylic acid (–COOH) | ↑ Polarity, metal coordination | Ionic binding to enzymes, prodrug synthesis | NSAIDs (e.g., anti-inflammatory derivatives) |
Combined, these groups create a balanced pharmacophore: The methoxy group directs membrane penetration, while the carboxylic acid anchors target binding. This synergy underpins the compound’s utility in developing inhibitors for cancer-relevant kinases (e.g., JAK-1, IC₅₀ 0.022 µM) and antimicrobial agents [4] [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2